(2S,4S)-Tert-butyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
(2S,4S)-Tert-butyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structural features, including a fluorine atom, a methoxy(methyl)carbamoyl group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Tert-butyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent.
Carbamoylation: The methoxy(methyl)carbamoyl group can be introduced through a reaction with a suitable carbamoylating reagent.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and an appropriate esterifying agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Tert-butyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4S)-Tert-butyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S,4S)-Tert-butyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-Tert-butyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate: Unique due to its specific combination of functional groups.
Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Fluorinated Compounds: Molecules containing fluorine atoms, which can influence their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential applications. The presence of the fluorine atom, methoxy(methyl)carbamoyl group, and tert-butyl ester group differentiates it from other similar compounds and contributes to its unique properties.
Properties
Molecular Formula |
C12H21FN2O4 |
---|---|
Molecular Weight |
276.30 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21FN2O4/c1-12(2,3)19-11(17)15-7-8(13)6-9(15)10(16)14(4)18-5/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 |
InChI Key |
LWSDFFYDPZOKIJ-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N(C)OC)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C)OC)F |
Origin of Product |
United States |
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